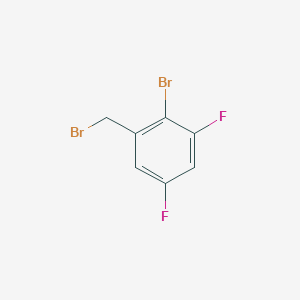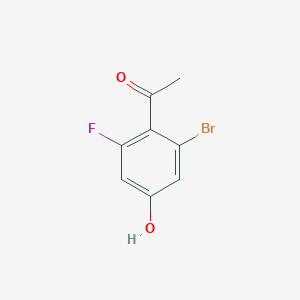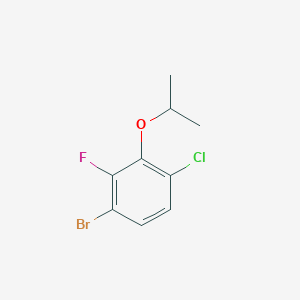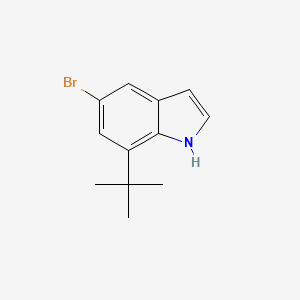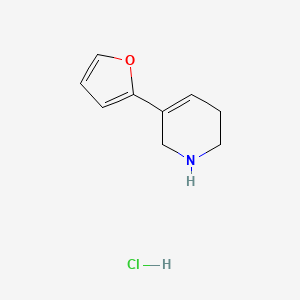
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (5-FTHP-HCl) is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol, and is widely used in the laboratory for biochemical and physiological experiments. 5-FTHP-HCl has been studied for its potential in drug development, and its mechanism of action has been elucidated.
Scientific Research Applications
Conversion to Sustainable Polymers and Fuels
The chemical compound 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride, through its derivatives, plays a significant role in the conversion of plant biomass to sustainable polymers and fuels. The transformation of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, has been highlighted as a sustainable approach to replace non-renewable hydrocarbon sources. These derivatives are pivotal in the production of a new generation of polymers, functional materials, and alternative fuels. This advancement indicates a significant shift towards utilizing renewable sources for chemical production, aiming to reduce dependence on fossil fuels and mitigate environmental impacts (Chernyshev, Kravchenko, & Ananikov, 2017).
Bioactive Compounds in Medicinal Chemistry
Furan derivatives, including those related to 5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride, have been identified as critical components in the design of bioactive molecules within medicinal chemistry. These compounds, due to their structural properties, are utilized in the development of nucleobases, nucleosides, and their analogues, contributing significantly to antiviral, antitumor, antimycobacterial, and antiparkinsonian treatments. This emphasizes the importance of furan derivatives in enhancing the efficacy and selectivity of medicinal compounds (Ostrowski, 2022).
properties
IUPAC Name |
5-(furan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h2-4,6,10H,1,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNHZKZICNAIOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

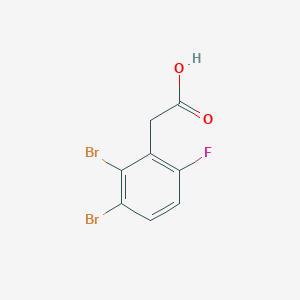
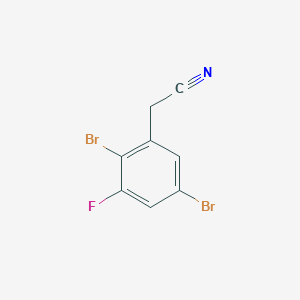
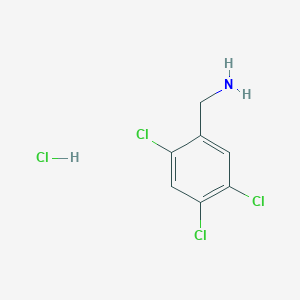
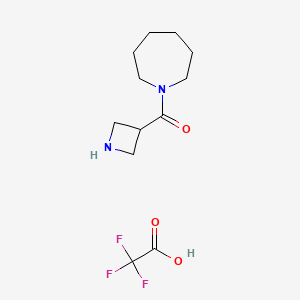
![1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole](/img/structure/B1448648.png)

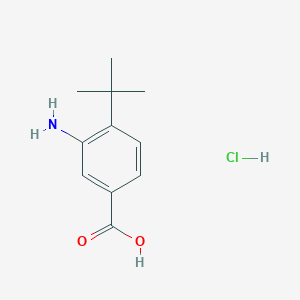
![2-[1-(Azetidine-3-carbonyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1448652.png)

